8(S)-hydroxy-9(S)-Hexahydrocannabinol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H32O3 |

|---|---|

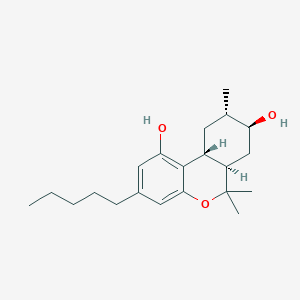

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

(6aR,8S,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15+,16+,17-/m0/s1 |

Clave InChI |

CIVSDEYXXUHBPV-SVGFKBNWSA-N |

SMILES isomérico |

CCCCCC1=CC(=C2[C@@H]3C[C@@H]([C@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |

SMILES canónico |

CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 8(S)-hydroxy-9(S)-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available on the specific stereoisomer 8(S)-hydroxy-9(S)-Hexahydrocannabinol is limited. This guide synthesizes the currently available data on this compound, its parent compounds (9R-HHC and 9S-HHC), and related metabolites to provide a comprehensive overview. Direct experimental data for 8(S)-hydroxy-9(S)-HHC is sparse, and some sections rely on data from related compounds for context.

Core Properties

This compound is a primary active metabolite of 9(S)-Hexahydrocannabinol (9S-HHC), a semi-synthetic cannabinoid.[1][2][3] It is formed in the body following the consumption of HHC through metabolic processes.[1][4] This compound is available as an analytical reference standard for research and forensic applications.[2][5][6]

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| Formal Name | [6aR-(6aα,8β,9α,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol[2] |

| Synonyms | 8α-hydroxy-9β-Hexahydrocannabinol, 8α-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(S)-HHC[2] |

| Molecular Formula | C₂₁H₃₂O₃[2][7] |

| Molecular Weight | 332.5 g/mol [2][7] |

| Physical State | Solid[2] |

| Solubility | Acetone: 10 mg/mL[2] |

| CAS Number | 36403-93-7[2] |

Pharmacological Profile

The pharmacological profile of 8(S)-hydroxy-9(S)-HHC is not well-characterized. However, it is believed to be a psychoactive compound, likely interacting with the canonical cannabinoid receptors, CB1 and CB2.[1] Its psychoactive effects are thought to be less intense than those of its parent compound, HHC, or Δ⁹-THC.[1]

Receptor Binding and Functional Activity

Specific receptor binding affinities (Kᵢ) and functional activity (EC₅₀) values for 8(S)-hydroxy-9(S)-HHC are not available in the reviewed literature. To provide context, the data for the parent HHC diastereomers are presented below. The 9(R)-HHC epimer is primarily responsible for the psychoactive effects of HHC, exhibiting significantly higher binding affinity and functional activity at the CB1 receptor compared to the 9(S)-HHC epimer.[8][9][10] While 9(S)-HHC binds to cannabinoid receptors, it demonstrates diminished activity in functional assays.[9][11]

Table 2.1: Cannabinoid Receptor Binding Affinities (Kᵢ) and Functional Activity (EC₅₀) of HHC Diastereomers

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |

| (9R)-HHC | 15[9][12] | 13[9][12] | 3.4[12] | 6.2[12] |

| (9S)-HHC | 176[9][12] | 105[9][12] | 57[12] | 55[12] |

| Δ⁹-THC | 15[12] | 9.1[12] | 3.9[12] | 2.5[12] |

An early in-vivo study in rhesus macaques investigated the activity of the four stereoisomers of 8-OH-HHC. The results indicated that the cis-8-OH-9β-HHC stereoisomer, which corresponds to 8(S)-hydroxy-9(R)-HHC, demonstrated the highest activity.[3][4]

Signaling Pathways

As a cannabinoid, 8(S)-hydroxy-9(S)-HHC is expected to exert its effects through the G-protein coupled cannabinoid receptors CB1 and CB2. These receptors are predominantly coupled to the inhibitory G-protein, Gαi. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.

References

- 1. canatura.com [canatura.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 4. hothousecucumber.com [hothousecucumber.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. cannabisclinicians.org [cannabisclinicians.org]

- 12. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

The Emergence of a Metabolite: A Technical Guide to the Discovery and Isolation of 8(S)-hydroxy-9(S)-HHC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 8(S)-hydroxy-9(S)-hexahydrocannabinol (8(S)-hydroxy-9(S)-HHC), a prominent metabolite of the semi-synthetic cannabinoid, hexahydrocannabinol (B1216694) (HHC). As HHC gains traction in the market, understanding its metabolic fate is paramount for researchers, clinicians, and drug development professionals. This document details the metabolic pathways leading to the formation of 8(S)-hydroxy-9(S)-HHC, outlines state-of-the-art experimental protocols for its isolation and quantification, and presents key analytical data. Furthermore, it visualizes the intricate signaling pathways initiated by its parent compound, HHC, providing a foundational understanding of its potential biological activity.

Introduction: The Rise of Hexahydrocannabinol and Its Metabolites

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged as an alternative to tetrahydrocannabinol (THC).[1] Produced through the hydrogenation of THC or cannabidiol (B1668261) (CBD), HHC exists as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC.[2][3] The (9R)-HHC epimer is generally considered the more pharmacologically active of the two.[4] As with any xenobiotic, the metabolic fate of HHC in the human body is a critical area of investigation. The discovery of its metabolites, including 8(S)-hydroxy-9(S)-HHC, is a direct result of in-vitro and in-vivo metabolism studies.

Discovery through Metabolism Studies

The "discovery" of 8(S)-hydroxy-9(S)-HHC is intrinsically linked to the elucidation of HHC's metabolic pathways. In the body, HHC is processed primarily by cytochrome P450 (CYP450) enzymes in the liver.[5] These enzymes catalyze oxidation reactions, introducing hydroxyl groups at various positions on the HHC molecule.

-

In-vitro Metabolism Models: The primary method for identifying potential metabolites involves incubating HHC with human liver microsomes (HLMs). HLMs contain a high concentration of CYP450 enzymes and provide a reliable in-vitro model for predicting in-vivo metabolism. Analysis of the incubate using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the identification of novel oxidized species.

-

Identification of 8-hydroxylated Metabolites: Through these studies, hydroxylation at the C8 position of the hexahydrocannabinol structure was identified as a significant metabolic route. Specifically, the metabolism of (9S)-HHC leads to the formation of 8(S)-hydroxy-9(S)-HHC.

Synthesis of the Precursor: Hexahydrocannabinol (HHC)

The isolation and study of HHC metabolites first require the synthesis of the parent compound. HHC is typically synthesized from either Δ⁹-THC or Δ⁸-THC through catalytic hydrogenation. A more recent and safer method involves hydrogen-atom transfer (HAT) reduction.

Synthesis of HHC from Δ⁸-THC via Hydrogenation

A common method for synthesizing HHC involves the hydrogenation of Δ⁸-THC. This process typically yields a mixture of (9R)-HHC and (9S)-HHC.

Table 1: Synthesis of HHC from Δ⁸-THC

| Parameter | Value | Reference |

| Starting Material | Δ⁸-THC | [2] |

| Catalyst | Palladium on Carbon (Pd/C) | [6] |

| Reaction Conditions | H₂ gas, 1-5 bar, 25-50°C | [6] |

| Yield | 77% | [2] |

| Diastereomeric Ratio ((9R)-HHC:(9S)-HHC) | 11.0 : 1 | [2] |

Experimental Protocols for Isolation and Analysis

The isolation and quantification of 8(S)-hydroxy-9(S)-HHC from biological matrices rely on sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation from Biological Matrices (Urine/Blood)

-

Enzymatic Hydrolysis: Many metabolites, including 8-hydroxy-HHC, are conjugated with glucuronic acid in the body to facilitate excretion. To analyze the free metabolite, an enzymatic hydrolysis step using β-glucuronidase is often required.[7]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following hydrolysis, the sample is extracted to isolate the cannabinoids from the complex biological matrix. LLE using a solvent like hexane/ethyl acetate (B1210297) or SPE with a suitable sorbent are common methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the quantitative analysis of cannabinoid metabolites due to its high sensitivity and selectivity.

Table 2: Exemplary LC-MS/MS Parameters for 8-hydroxy-HHC Analysis

| Parameter | Description | Reference |

| Liquid Chromatography | ||

| Column | Phenomenex Kinetex Polar C18 (100 mm × 2.1 mm, 2.6 µm) | [8] |

| Mobile Phase A | Water with 0.1% formic acid | [9] |

| Mobile Phase B | Acetonitrile | [9] |

| Flow Rate | 0.5 mL/min | [8] |

| Gradient | Start at 50% B, ramp to 58% B over 1 min, hold for 10 min, then increase to 74% B and hold for 5 min. | [8] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |

| MRM Transitions (for 8-OH-HHC) | Precursor Ion (m/z) -> Product Ions (m/z) | [9] |

| 333.2 -> 193.1, 123.1 | [9] | |

| LLOQ | 0.2 ng/mL | [1][11] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another powerful technique for identifying and quantifying HHC metabolites. Derivatization of the analytes is often necessary to improve their volatility and chromatographic properties.

Table 3: Exemplary GC-MS Parameters for HHC Metabolite Analysis

| Parameter | Description | Reference |

| Gas Chromatography | ||

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | [7] |

| Carrier Gas | Helium | |

| Oven Program | Temperature gradient optimized for cannabinoid separation. | [7] |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | [12] |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | |

| Monitored Ions (m/z) | Specific fragment ions for derivatized 8-OH-HHC. | [12] |

Quantitative Data and Spectroscopic Information

The concentration of HHC metabolites can vary significantly depending on the individual's metabolism and the dose of HHC consumed.

Table 4: Quantitative Analysis of HHC Metabolites in Blood

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Reference |

| (9R)-HHC | 0.2 | 20 | [1][11] |

| (9S)-HHC | 0.2 | 20 | [1][11] |

| 8-OH-(9R)-HHC | 0.2 | 20 | [1][11] |

| 11-OH-(9R)-HHC | 0.2 | 20 | [1][11] |

| (9R)-HHC-COOH | 2.0 | 200 | [1][11] |

| (9S)-HHC-COOH | 2.0 | 200 | [1][11] |

Table 5: Physicochemical and Spectroscopic Data for 8(S)-hydroxy-9(S)-HHC

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₃ | [13] |

| Molecular Weight | 332.5 g/mol | [13] |

| Formal Name | [6aR-(6aα,8β,9α,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol | [13] |

| CAS Number | 36403-93-7 | [13] |

| Solubility (Acetone) | 10 mg/mL | [13] |

Visualization of Key Processes

Experimental Workflow for Metabolite Analysis

The following diagram illustrates the typical workflow for the isolation and analysis of HHC metabolites from a biological sample.

Caption: Workflow for the analysis of HHC metabolites.

HHC Signaling at the Cannabinoid Receptor 1 (CB1)

While the direct signaling of 8(S)-hydroxy-9(S)-HHC is not yet fully elucidated, it is expected to interact with the cannabinoid receptors, similar to its parent compound. The following diagram depicts the known signaling pathways of the HHC diastereomers upon binding to the CB1 receptor.[4]

Caption: HHC signaling cascade via the CB1 receptor.

Conclusion

The discovery and isolation of 8(S)-hydroxy-9(S)-HHC represent a significant step in understanding the pharmacology and toxicology of hexahydrocannabinol. As a major metabolite, its characterization is crucial for developing accurate analytical methods for monitoring HHC consumption and for assessing the overall biological effects of HHC. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this emerging class of cannabinoids. Further research is warranted to fully elucidate the specific pharmacological activities and signaling pathways of 8(S)-hydroxy-9(S)-HHC and other HHC metabolites.

References

- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

The Formation of 8(S)-hydroxy-9(S)-HHC from Hexahydrocannabinol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid, has emerged as a prominent compound in both recreational and research settings. Understanding its metabolic fate is crucial for toxicological assessment, drug development, and forensic analysis. This technical guide provides an in-depth exploration of the metabolic pathways of HHC, with a specific focus on the formation of the 8(S)-hydroxy-9(S)-HHC metabolite. This document summarizes key quantitative data, details common experimental protocols for HHC metabolism studies, and presents visual diagrams of the metabolic processes and experimental workflows.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC). Commercially available HHC is typically a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. The (9R)-HHC epimer is known to be more psychoactive and exhibits a higher binding affinity for cannabinoid receptors CB1 and CB2 compared to the (9S)-HHC epimer.[1] The metabolism of HHC is a complex process involving multiple enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] This process leads to the formation of various hydroxylated and carboxylated metabolites. One such metabolite, 8(S)-hydroxy-9(S)-HHC, has been identified as a urinary biomarker of HHC consumption.[3] This guide will delve into the specifics of its formation and the methodologies used for its detection and quantification.

Stereoselective Metabolism of HHC

The metabolism of HHC is stereoselective, meaning the two epimers, (9R)-HHC and (9S)-HHC, are metabolized differently by the body's enzymes.[4] Studies have shown that 9(S)-HHC is preferentially hydroxylated at the C8 position, leading to the formation of 8(S)-hydroxy-9(S)-HHC.[4] Conversely, the (9R)-HHC epimer is more readily hydroxylated at the C11 position.[4] This stereoselectivity results in different metabolite profiles depending on the initial ratio of the HHC epimers consumed.

Quantitative Analysis of HHC and its Metabolites

The quantification of HHC and its metabolites in biological matrices such as blood and urine is essential for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Table 1: Quantitative Data of HHC and Metabolites in Human Blood

| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |

| (9R)-HHC | 0.2 | LC-MS/MS | [5][6] | |

| (9S)-HHC | 0.2 | LC-MS/MS | [5][6] | |

| 11-OH-9R-HHC | Not specified | 0.2 | LC-MS/MS | [5] |

| 8-OH-9R-HHC | Not specified | 0.2 | LC-MS/MS | [5] |

| 9R-HHC-COOH | Not specified | 2.0 | LC-MS/MS | [5] |

| 9S-HHC-COOH | Not specified | 2.0 | LC-MS/MS | [5] |

Table 2: Quantitative Data of HHC and Metabolites in Human Urine

| Analyte | Detection Status | Analytical Method | Reference |

| 8(S)-hydroxy-9(S)-HHC | Detected | LC-MS/MS, GC-MS | [4][7] |

| (9S)-HHC | Detected (after oral and inhalation) | LC-MS/MS, GC-MS | [7] |

| (9R)-HHC | Detected (after inhalation) | LC-MS/MS, GC-MS | [7] |

| 11-OH-HHC (both epimers) | Detected in considerable amounts | LC-MS/MS, GC-MS | [7] |

| (8R, 9R)-8-OH-HHC | Minor metabolite | LC-MS/MS, GC-MS | [7] |

| 11-nor-9-carboxy-HHC | Minor metabolite | GC-MS/MS | [8] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is a generalized procedure for studying the metabolism of HHC in vitro.

Materials:

-

Cryopreserved Human Liver Microsomes (HLM)

-

Hexahydrocannabinol (HHC) solution

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (or other suitable organic solvent) to terminate the reaction

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Thaw the cryopreserved HLM on ice.

-

Prepare the incubation mixture by adding HLM, phosphate buffer, and MgCl2 to a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the HHC solution and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the protein.

-

Collect the supernatant for analysis by LC-MS/MS or GC-MS.

Analysis of HHC Metabolites in Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of HHC metabolites in urine samples.

Sample Preparation:

-

To 1 mL of urine, add an internal standard.

-

For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required. Incubate the sample with the enzyme at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2 hours).[7]

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Analysis of HHC Metabolites in Urine by GC-MS

This protocol provides a general outline for the GC-MS analysis of HHC metabolites in urine.

Sample Preparation:

-

Perform enzymatic hydrolysis as described in the LC-MS/MS protocol to cleave glucuronide conjugates.

-

Extract the metabolites using a suitable organic solvent.

-

Evaporate the solvent to dryness.

-

Derivatize the analytes to increase their volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

-

Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.

GC-MS Conditions (Example):

-

GC System: A gas chromatograph equipped with a capillary column.

-

Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.[7]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

Visualizations

HHC Metabolic Pathway

Caption: Simplified metabolic pathway of HHC.

Experimental Workflow for HHC Metabolite Analysis

Caption: General workflow for HHC metabolite analysis.

Conclusion

The metabolism of HHC is a stereoselective process that leads to the formation of various metabolites, including the urinary biomarker 8(S)-hydroxy-9(S)-HHC from the 9(S)-HHC epimer. The analytical methods detailed in this guide, primarily LC-MS/MS and GC-MS, are crucial for the accurate identification and quantification of these metabolites. Further research is needed to fully elucidate the complete metabolic profile of HHC and the enzymes involved. This knowledge is fundamental for understanding the pharmacology and toxicology of HHC and for the development of reliable diagnostic and forensic tools.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Stereospecific hydrolysis of 8 alpha,9 alpha- and 8 beta,9 beta-epoxyhexahydrocannabinols in the mouse in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vitro Metabolism of 9(S)-Hexahydrocannabinol: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro metabolism of 9(S)-Hexahydrocannabinol (9(S)-HHC), tailored for researchers, scientists, and drug development professionals. The document synthesizes current scientific findings on the metabolic pathways, enzymatic contributors, and analytical methodologies pertinent to the study of this semi-synthetic cannabinoid.

Executive Summary

Hexahydrocannabinol (B1216694) (HHC) is an emerging semi-synthetic cannabinoid with a growing presence in recreational markets. Understanding its metabolic fate is crucial for toxicological assessment, drug testing, and therapeutic development. In vitro studies, primarily utilizing human liver microsomes and hepatocytes, have begun to elucidate the biotransformation of HHC. A key finding is the stereoselective metabolism of its two main epimers, 9(R)-HHC and 9(S)-HHC. For 9(S)-HHC, the primary metabolic pathway involves hydroxylation, particularly at the methylcyclohexyl moiety, followed by further oxidation. This guide details the known metabolic transformations of 9(S)-HHC, presents available data in a structured format, outlines common experimental protocols, and provides visual representations of metabolic pathways and workflows.

Metabolic Pathways of 9(S)-HHC

The in vitro metabolism of 9(S)-HHC is primarily characterized by Phase I oxidation reactions, catalyzed by cytochrome P450 (CYP450) enzymes. While the specific CYP isoforms responsible for HHC metabolism are yet to be definitively identified, the observed reactions are analogous to those of Δ⁹-tetrahydrocannabinol (THC), suggesting the involvement of enzymes such as CYP2C9 and CYP3A4.[1][2][3]

The metabolism of HHC is stereoselective, with the 9(S) and 9(R) epimers following different primary metabolic routes. For 9(S)-HHC, a prominent metabolic reaction is hydroxylation at the C8 position of the methylcyclohexyl ring.[1] In contrast, 9(R)-HHC is preferentially hydroxylated at the C11 position.[1] Following initial hydroxylation, further oxidation can occur, leading to the formation of carboxylic acid metabolites. Other observed biotransformations include dehydrogenation and the formation of ketone groups.[4][5]

Key Metabolites of 9(S)-HHC

In vitro studies with human liver microsomes (HLMs) have identified several metabolites of 9(S)-HHC. The most abundant metabolite is typically a hydroxylated form on the methylcyclohexyl moiety.[4][6]

Quantitative Data on 9(S)-HHC Metabolism

To date, comprehensive quantitative data on the in vitro formation rates of specific 9(S)-HHC metabolites are limited in publicly available literature. However, qualitative and semi-quantitative analyses have consistently identified the major metabolic products. The following table summarizes the key metabolites identified in in vitro systems.

| Metabolite | Parent Compound | Biotransformation | In Vitro System | Relative Abundance | Reference |

| 8-hydroxy-9(S)-HHC | 9(S)-HHC | Hydroxylation | Human Liver Microsomes, Hepatocytes | Major | [1][7] |

| 11-hydroxy-9(S)-HHC | 9(S)-HHC | Hydroxylation | Human Liver Microsomes, Hepatocytes | Minor to Moderate | [1][8] |

| 11-nor-9(S)-carboxy-HHC | 9(S)-HHC | Oxidation | Human Liver Microsomes, Hepatocytes | Identified | [6][9] |

| Dihydroxy-9(S)-HHC | 9(S)-HHC | Dihydroxylation | Hepatocytes | Identified | [8] |

| Ketone Metabolites | 9(S)-HHC | Dehydrogenation/Oxidation | Human Liver Microsomes | Identified | [4][5] |

Experimental Protocols

The following sections detail generalized methodologies for conducting in vitro metabolism studies of 9(S)-HHC based on commonly employed techniques in published research.

Incubation with Human Liver Microsomes (HLMs)

This protocol outlines a typical procedure for assessing the metabolic stability and identifying the metabolites of 9(S)-HHC using HLMs.

Objective: To identify Phase I metabolites of 9(S)-HHC.

Materials:

-

9(S)-Hexahydrocannabinol

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of 9(S)-HHC in a suitable organic solvent (e.g., methanol (B129727) or DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the 9(S)-HHC stock solution. Pre-incubate the mixture at 37°C for a few minutes to allow the substrate to partition into the microsomal membranes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).[4][5] Time-course experiments can be conducted by taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS or LC-HRMS method to identify and quantify the parent compound and its metabolites.

Incubation with Human Hepatocytes

This protocol describes the use of cryopreserved human hepatocytes to study the metabolism of 9(S)-HHC, which provides a more complete model including both Phase I and Phase II enzymes.

Objective: To identify both Phase I and Phase II metabolites of 9(S)-HHC.

Materials:

-

9(S)-Hexahydrocannabinol

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams Medium E with supplements)

-

Incubator with controlled temperature (37°C) and CO2 atmosphere

-

Multi-well plates (e.g., 12- or 24-well plates)

-

Acetonitrile (or other suitable organic solvent)

-

LC-MS/MS system

Procedure:

-

Hepatocyte Plating: Thaw and plate the cryopreserved hepatocytes in multi-well plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

-

Preparation of Dosing Solution: Prepare a dosing solution of 9(S)-HHC in the hepatocyte incubation medium.

-

Incubation: Remove the plating medium from the hepatocyte monolayer and add the dosing solution containing 9(S)-HHC. Incubate the plate at 37°C in a humidified CO2 incubator for a defined period (e.g., 1, 3, or 5 hours).[10]

-

Sample Collection: At the end of the incubation period, collect the medium.

-

Termination and Extraction: Terminate any enzymatic activity and extract the analytes by adding a cold organic solvent to the collected medium.

-

Sample Preparation: Process the samples for analysis, which may include centrifugation to remove cell debris.

-

Analysis: Analyze the processed samples by LC-MS/MS or LC-HRMS to identify and characterize the metabolites.

Conclusion

The in vitro metabolism of 9(S)-HHC is a complex process characterized by stereoselective oxidation reactions. The primary metabolic pathway for the 9(S) epimer involves hydroxylation at the C8 position, distinguishing it from the C11-hydroxylation preference of the 9(R) epimer. While the foundational aspects of 9(S)-HHC metabolism have been outlined through studies using human liver microsomes and hepatocytes, further research is required to definitively identify the specific CYP450 enzymes involved and to generate comprehensive quantitative data on metabolite formation kinetics. The methodologies and data presented in this guide provide a robust framework for scientists and researchers engaged in the study of this and other emerging cannabinoids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Metabolic Profiling of 18 Semi-Synthetic Cannabinoids-Hexahydrocannabinol (HHC) and Its Analogs-with Identification in an Authentic Hexahydrocannabiphorol (HHCP) Urine Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 9. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological Profile of 8(S)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 8(S)-hydroxy-9(S)-Hexahydrocannabinol (8(S)-OH-9(S)-HHC), a metabolite of 9(S)-Hexahydrocannabinol (9(S)-HHC). While direct quantitative pharmacological data for this specific stereoisomer is limited in publicly available literature, this document synthesizes information on its metabolic context, the known pharmacology of its parent compound and related stereoisomers, and detailed experimental protocols relevant to its study. The guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the potential effects and mechanisms of action of HHC metabolites.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years.[1][2] It is typically produced through the hydrogenation of delta-8 or delta-9-tetrahydrocannabinol (THC), resulting in a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC.[1][3] The stereochemistry at the 9-position significantly influences the pharmacological activity, with 9(R)-HHC being the more potent, psychoactive epimer, exhibiting effects comparable to THC.[4][5][6]

Upon administration, HHC undergoes metabolism, primarily through hydroxylation by cytochrome P450 enzymes.[7] One of the identified metabolites is 8-hydroxy-hexahydrocannabinol (8-OH-HHC). The hydroxylation of 9(S)-HHC can result in the formation of 8(S)-hydroxy-9(S)-HHC.[8][9] Understanding the pharmacological profile of these metabolites is crucial for a complete picture of HHC's effects and duration of action.

This guide focuses specifically on the 8(S)-hydroxy-9(S)-HHC stereoisomer, compiling the available, albeit limited, information and providing the necessary technical framework for its further investigation.

Metabolic Pathway

The metabolic conversion of HHC to its hydroxylated derivatives is a key aspect of its pharmacology. The diagram below illustrates the metabolic pathway from the parent compound 9(S)-HHC to 8(S)-hydroxy-9(S)-HHC.

Metabolic conversion of 9(S)-HHC to 8(S)-hydroxy-9(S)-HHC.

Pharmacological Data

Receptor Binding Affinities of Parent Compounds

The following table summarizes the reported binding affinities (Ki) of 9(R)-HHC and 9(S)-HHC for the cannabinoid receptors CB1 and CB2.

| Compound | Receptor | Ki (nM) | Reference |

| 9(R)-HHC | CB1 | 15 | [6] |

| CB2 | 13 | [10] | |

| 9(S)-HHC | CB1 | 176 | [6][10] |

| CB2 | 105 | [10] | |

| Δ⁹-THC | CB1 | 5.05 - 80.3 | [6] |

Table 1: Receptor Binding Affinities of HHC Epimers and Δ⁹-THC.

Functional Activity of Parent Compounds

Functional assay data for the parent HHC epimers further elucidates their differing potencies.

| Compound | Assay | Receptor | EC50 (nM) | Efficacy | Reference |

| 9(R)-HHC | cAMP | CB1 | 53.4 | Partial Agonist | [11] |

| 9(S)-HHC | cAMP | CB1 | 624.3 | Partial Agonist | [11] |

Table 2: Functional Activity of HHC Epimers at the CB1 Receptor.

It is hypothesized that the addition of a hydroxyl group at the 8-position could modulate the binding affinity and functional activity at cannabinoid receptors. Research on other 8-hydroxylated cannabinoids suggests that these metabolites can retain biological activity.[1][7] However, without direct experimental data for 8(S)-hydroxy-9(S)-HHC, its specific pharmacological profile remains speculative.

Experimental Protocols

To facilitate further research into the pharmacology of 8(S)-hydroxy-9(S)-HHC, this section provides detailed methodologies for key in vitro assays.

Radioligand Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of cannabinoids to CB1 and CB2 receptors.[12][13][14]

Objective: To determine the inhibitory constant (Ki) of 8(S)-hydroxy-9(S)-HHC for the CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP55,940)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN55,212-2)

-

96-well plates

-

Filter mats (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of 8(S)-hydroxy-9(S)-HHC in binding buffer.

-

Incubation: In a 96-well plate, combine the receptor-containing membranes, the radioligand at a concentration near its Kd, and varying concentrations of 8(S)-hydroxy-9(S)-HHC. Include wells for total binding (no competitor) and non-specific binding (high concentration of a known ligand).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 8(S)-hydroxy-9(S)-HHC that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of 8(S)-hydroxy-9(S)-HHC at Gαi-coupled receptors like CB1 by measuring the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[15][16][17][18]

Objective: To determine the potency (EC50/IC50) and efficacy of 8(S)-hydroxy-9(S)-HHC in modulating cAMP production in cells expressing CB1 receptors.

Workflow Diagram:

Workflow for a cAMP functional assay.

Materials:

-

Cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Adenylyl cyclase activator (e.g., Forskolin)

-

This compound

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)

Procedure:

-

Cell Culture: Plate the CB1-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent the degradation of cAMP.

-

Treatment: Add varying concentrations of 8(S)-hydroxy-9(S)-HHC to the wells, followed by the addition of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis: Plot the cAMP levels against the concentration of 8(S)-hydroxy-9(S)-HHC to generate a dose-response curve and determine the IC50 (for agonists inhibiting forskolin-stimulated cAMP) and efficacy.

Conclusion and Future Directions

The pharmacological profile of this compound is an area that requires further investigation. Based on the data available for its parent compound, 9(S)-HHC, it is likely to possess some activity at cannabinoid receptors, although potentially with lower potency compared to the 9(R)-HHC and its metabolites. The stereochemistry at both the 8 and 9 positions will be critical determinants of its pharmacological effects.

Future research should focus on the synthesis and purification of 8(S)-hydroxy-9(S)-HHC to enable direct pharmacological characterization. The experimental protocols provided in this guide offer a framework for conducting such studies, which will be essential for a comprehensive understanding of the safety and efficacy of HHC and its metabolites. Elucidating the full pharmacological profile of all HHC metabolites will provide valuable insights for researchers, clinicians, and regulatory bodies.

References

- 1. AM2389, a high-affinity, in vivo potent CB1-receptor-selective cannabinergic ligand as evidenced by drug discrimination in rats and hypothermia testing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. euda.europa.eu [euda.europa.eu]

- 3. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. marshall.edu [marshall.edu]

- 16. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 18. abcam.com [abcam.com]

The Enigmatic Pharmacology of 8(S)-hydroxy-9(S)-HHC: An Uncharted Territory in Cannabinoid Receptor Science

For Immediate Release

While the pharmacological landscape of synthetic cannabinoids continues to expand, a comprehensive understanding of their metabolites remains a critical frontier in drug development and safety assessment. This technical guide addresses the current state of knowledge regarding the mechanism of action of 8(S)-hydroxy-9(S)-hexahydrocannabinol (8(S)-hydroxy-9(S)-HHC) on the primary targets of cannabinoids, the CB1 and CB2 receptors. Despite growing interest in hexahydrocannabinol (B1216694) (HHC) and its derivatives, a significant gap persists in the scientific literature concerning the direct in vitro pharmacology of this specific metabolite.

Introduction to Hexahydrocannabinol and its Metabolism

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained prominence in recent years. It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other related cannabinoids. This process results in the formation of two primary diastereomers: (9R)-HHC and (9S)-HHC. Extensive research has demonstrated that these parent compounds exhibit distinct pharmacological profiles at the CB1 and CB2 receptors, with (9R)-HHC generally displaying higher binding affinity and functional potency.[1][2][3]

Upon administration, HHC undergoes metabolism in the body, leading to the formation of various hydroxylated derivatives. One such metabolite, 8(S)-hydroxy-9(S)-HHC, has been identified in urine samples, indicating its formation in vivo.[1] However, the crucial next step in understanding its potential physiological effects—characterizing its direct interaction with cannabinoid receptors—remains largely unexplored in published research.

The Void: Lack of In Vitro Data for 8(S)-hydroxy-9(S)-HHC

A thorough review of the current scientific literature reveals a conspicuous absence of quantitative in vitro data detailing the binding affinity (Ki) and functional activity (EC₅₀, Emax) of 8(S)-hydroxy-9(S)-HHC at both CB1 and CB2 receptors. While studies have meticulously characterized the parent compounds, (9R)-HHC and (9S)-HHC, similar analyses for their hydroxylated metabolites are not yet publicly available. This lack of fundamental pharmacological data precludes a definitive assessment of the direct mechanism of action of 8(S)-hydroxy-9(S)-HHC.

Inferred Activity and the Path Forward

In the absence of direct evidence, any discussion on the potential activity of 8(S)-hydroxy-9(S)-HHC at CB1 and CB2 receptors is speculative. It is plausible that the addition of a hydroxyl group at the 8-position of the (9S)-HHC scaffold could modulate its binding affinity and functional efficacy. However, the direction and magnitude of this change are unknown.

To address this critical knowledge gap, future research should prioritize the following:

-

Synthesis and Purification: The chemical synthesis and rigorous purification of 8(S)-hydroxy-9(S)-HHC are essential first steps to enable in vitro pharmacological evaluation.

-

Receptor Binding Assays: Competitive radioligand binding assays are necessary to determine the binding affinity (Ki) of 8(S)-hydroxy-9(S)-HHC for both human CB1 and CB2 receptors.

-

Functional Activity Assays: A battery of functional assays is required to elucidate the efficacy and potency (EC₅₀ and Emax) of this metabolite. Key assays include:

-

cAMP Inhibition Assays: To determine its effect on adenylyl cyclase activity, a hallmark of CB1 and CB2 receptor activation.

-

β-Arrestin Recruitment Assays: To investigate its potential for biased agonism, which has significant implications for drug development.

-

Experimental Protocols: A Framework for Future Investigation

For researchers embarking on the characterization of 8(S)-hydroxy-9(S)-HHC, established experimental protocols for cannabinoid receptor pharmacology should be employed.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled test compound (8(S)-hydroxy-9(S)-HHC) to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following G-protein coupled receptor activation.

Workflow:

Caption: Workflow for a cAMP functional assay.

Signaling Pathways: A Hypothetical Framework

While specific data for 8(S)-hydroxy-9(S)-HHC is unavailable, the canonical signaling pathways for CB1 and CB2 receptors are well-established. Agonist binding to these Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream effectors such as protein kinase A (PKA) and ion channels. Activation can also trigger G-protein-independent signaling through β-arrestin recruitment.

Hypothetical CB1/CB2 Signaling:

Caption: Potential signaling pathways for 8(S)-hydroxy-9(S)-HHC.

Conclusion

The mechanism of action of 8(S)-hydroxy-9(S)-HHC at CB1 and CB2 receptors represents a significant unknown in the field of cannabinoid pharmacology. While its existence as a metabolite of HHC is documented, the absence of direct in vitro binding and functional data prevents a definitive characterization of its pharmacological profile. The scientific community is urged to undertake the necessary research to fill this knowledge gap, which will be crucial for a complete understanding of the safety and efficacy of HHC and its derivatives. This technical guide serves as a call to action and provides a framework for the experimental approaches required to elucidate the pharmacology of this enigmatic cannabinoid metabolite.

References

Stereochemistry of 8-hydroxy-HHC metabolites

An In-depth Technical Guide on the Stereochemistry of 8-hydroxy-HHC Metabolites

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained considerable attention in recent years.[1][2] As with other cannabinoids, understanding its metabolism is crucial for evaluating its pharmacological and toxicological profile. A significant metabolic pathway for HHC involves hydroxylation at the 8th carbon position, leading to the formation of 8-hydroxy-hexahydrocannabinol (8-hydroxy-HHC).[3][4] These metabolites are biologically active, contributing to the overall effects of HHC.[5][6][7]

The introduction of a hydroxyl group at the C8 position, in addition to the existing stereocenter at C9, results in the formation of multiple stereoisomers. This guide provides a detailed examination of the stereochemistry of 8-hydroxy-HHC metabolites, tailored for researchers, scientists, and drug development professionals.

Metabolism of HHC to 8-hydroxy-HHC

The biotransformation of HHC is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[3][5][6][7] Specifically, enzymes such as CYP3A4, CYP2C9, and CYP2C19 are involved in the oxidative metabolism of HHC.[3][5][6][7] This process is analogous to the metabolism of delta-9-tetrahydrocannabinol (Δ⁹-THC) and delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC).[5][6][7]

Hydroxylation can occur at several positions on the HHC molecule, with the C11 and C8 positions being prominent sites of oxidation.[3][4] While 11-hydroxy-HHC is a major metabolite, 8-hydroxylation also plays a significant role, and its prevalence can vary between species.[3] Following hydroxylation, these metabolites can be further oxidized to 8-oxo derivatives, which are then conjugated for excretion.[3]

Stereoisomers of 8-hydroxy-HHC

The hydrogenation of THC to HHC creates a new stereocenter at the C9 position, resulting in two epimers: (9R)-HHC and (9S)-HHC.[1][8] Subsequent hydroxylation at the C8 position introduces another stereocenter, leading to the formation of four possible stereoisomers of 8-hydroxy-HHC.[1][3][5] These are designated as cis- and trans-8-OH-9α-HHC and cis- and trans-8-OH-9β-HHC.[3][5] All four of these stereoisomers have been synthetically prepared to investigate their biological activities.[3]

It is believed that all four forms of 8-hydroxy-HHC are biologically active.[3][5] In vivo studies conducted on rhesus macaques indicated that the cis-8-OH-9β-HHC stereoisomer exhibited the highest activity.[3][5][9]

Quantitative Data on 8-hydroxy-HHC Metabolites

The formation of 8-hydroxy-HHC stereoisomers can be species-dependent, highlighting differences in the stereoselectivity of metabolic enzymes.

| Species | Predominant 8-hydroxy-HHC Metabolite | Ratio (α/β) |

| Mice (hepatocytes) | 8α-OH-HHC | 49/5 |

| Hamster (hematocytes) | 8β-OH-HHC | 20/43 |

Experimental Protocols

In Vitro Metabolism of HHC

A common method to study the formation of 8-hydroxy-HHC metabolites involves incubating HHC with liver microsomes or hepatocytes.

-

Preparation: Human liver microsomes (HLMs) or hepatocytes are prepared and stored under appropriate conditions.

-

Incubation: HHC is incubated with the liver preparations in the presence of an NADPH-generating system to initiate the metabolic process.

-

Extraction: After a set incubation period, the reaction is stopped, and the metabolites are extracted from the mixture using an organic solvent.

-

Analysis: The extracted samples are then analyzed using analytical techniques like LC-MS/MS or GC-MS to identify and quantify the formed metabolites.

Synthesis of 8-hydroxy-HHC

The synthesis of 8-hydroxy-HHC is typically achieved through the hydroxylation of HHC.[5][6][7][9]

-

Starting Material: Hexahydrocannabinol (HHC) is used as the precursor.

-

Hydroxylation: A hydroxyl group (-OH) is introduced at the C8 position of the HHC molecule. This can be achieved using chemical catalysts or enzymes.[5][6][7][9]

-

Stereoisomer Control: The choice of synthesis method can influence the stereochemical outcome, allowing for the targeted production of specific stereoisomers.[5]

-

Purification: The resulting mixture is then purified to isolate the desired 8-hydroxy-HHC stereoisomers.

Analytical Separation and Identification

The separation and identification of 8-hydroxy-HHC stereoisomers are critical for research and forensic applications.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the separation and identification of volatile compounds. Derivatization of the metabolites may be required to improve their chromatographic properties.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of metabolites in complex biological matrices like blood and urine.[10][11][12] Chiral chromatography columns can be employed to separate the different stereoisomers.

Signaling Pathways and Biological Activity

Like other cannabinoids, 8-hydroxy-HHC metabolites are expected to exert their effects through interaction with the endocannabinoid system, primarily the CB1 and CB2 receptors.[5][9] The psychoactive properties of these metabolites suggest agonist activity at these receptors.[5][6][7][9]

Caption: Metabolic pathway of HHC to 8-hydroxy-HHC and subsequent excretion.

Caption: Experimental workflow for the analysis of 8-hydroxy-HHC metabolites.

Conclusion

The stereochemistry of 8-hydroxy-HHC metabolites is a critical aspect of understanding the overall pharmacology and toxicology of hexahydrocannabinol. The formation of four distinct stereoisomers, each with potentially different biological activities, underscores the complexity of HHC metabolism. Interspecies differences in metabolic profiles further highlight the need for careful consideration when extrapolating preclinical data to humans.

Future research should focus on the complete pharmacological characterization of each 8-hydroxy-HHC stereoisomer, including their receptor binding affinities and functional activities. The development and validation of stereoselective analytical methods are essential for accurately quantifying these metabolites in biological samples, which will be invaluable for clinical and forensic investigations. A thorough understanding of the stereochemical aspects of HHC metabolism will ultimately contribute to a more comprehensive safety and efficacy profile of this emerging cannabinoid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 4. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hothousecucumber.com [hothousecucumber.com]

- 6. canaturawholesale.com [canaturawholesale.com]

- 7. canatura.com [canatura.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. budsforbuddies.com [budsforbuddies.com]

- 10. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Hexahydrocannabinol (HHC) and its Hydroxylated Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in both recreational and scientific circles.[1] As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as two primary epimers, (9R)-HHC and (9S)-HHC, which exhibit distinct pharmacological profiles.[2][3] Understanding the biological activity of HHC and its metabolites is crucial for assessing its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the current scientific knowledge on the biological activity of HHC and its hydroxylated metabolites, with a focus on quantitative data, experimental methodologies, and cellular signaling pathways.

Cannabinoid Receptor Binding and Functional Activity

The primary targets for HHC in the body are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are key components of the endocannabinoid system.[4] The stereochemistry at the C9 position significantly influences the binding affinity and functional activity of HHC epimers at these receptors.[2][3]

Quantitative Data Summary

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of (9R)-HHC, (9S)-HHC, and for comparison, Δ⁹-THC.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 | [5] |

| (9S)-HHC | 176 ± 3.3 | 105 ± 26 | [5] |

| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | [5] |

Table 2: Cannabinoid Receptor Functional Activity (EC50)

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

| (9R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 | [5] |

| (9S)-HHC | 57 ± 19 | 55 ± 10 | [5] |

| Δ⁹-THC | 3.9 ± 0.5 | 2.5 ± 0.7 | [5] |

These data clearly indicate that the (9R)-HHC epimer is the more potent of the two, with binding affinities and functional activities at both CB1 and CB2 receptors comparable to those of Δ⁹-THC.[5][6] The (9S)-HHC epimer exhibits significantly lower affinity and potency.[5][6] Computational studies suggest that the favorable binding of (9R)-HHC is due to its chair conformation, which is analogous to the binding of Δ⁹-THC.[2][7] In contrast, (9S)-HHC exists in an equilibrium of chair and twist-boat conformations within the receptor's active site, leading to less favorable binding.[2][8]

Metabolism of HHC

Following administration, HHC undergoes extensive metabolism, primarily through oxidation by cytochrome P450 enzymes in the liver.[9] The primary metabolic pathways involve hydroxylation at various positions, leading to the formation of active and inactive metabolites.

Key hydroxylated metabolites include:

-

8-hydroxy-HHC (8-OH-HHC) : Found as a significant metabolite.[10][11]

-

11-hydroxy-HHC (11-OH-HHC) : An active metabolite with psychoactivity.[9][10]

These hydroxylated metabolites can be further oxidized to their corresponding carboxylic acid forms (e.g., 11-nor-9-carboxy-HHC or HHC-COOH), which are typically inactive and excreted in urine and feces.[10][11] The metabolic profile can be influenced by the route of administration.[10]

Signaling Pathways

Activation of CB1 and CB2 receptors by HHC initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G-proteins (Gαi/o).

CB1 Receptor Signaling Cascade

Upon binding of an agonist like (9R)-HHC, the CB1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits can modulate various downstream effectors, including ion channels and other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[12] Furthermore, agonist binding can promote the recruitment of β-arrestin2 to the receptor, which can lead to receptor desensitization, internalization, and initiation of G-protein-independent signaling.[13][14] Studies have shown that both (9R)-HHC and (9S)-HHC can induce G-protein activation and β-arrestin2 recruitment, although with different potencies.[13]

Caption: CB1 Receptor Signaling Pathway Activated by HHC.

Experimental Protocols

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general procedure for determining the binding affinity of HHC and its metabolites to cannabinoid receptors using a radioligand displacement assay.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compounds (HHC epimers, metabolites).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).[15]

-

Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).

-

96-well filter plates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki values using competitive binding analysis software.

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay (cAMP Measurement)

This protocol describes a method to assess the functional activity of HHC and its metabolites by measuring their effect on cAMP levels in cells expressing cannabinoid receptors.

Materials:

-

CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Test compounds (HHC epimers, metabolites).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

Cell culture reagents.

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with the test compounds at various concentrations for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the assay kit according to the manufacturer's instructions.

-

Determine the EC50 values by plotting the concentration-response curves.

Conclusion

The biological activity of HHC is primarily driven by the (9R)-HHC epimer, which acts as a potent agonist at both CB1 and CB2 receptors, with effects comparable to Δ⁹-THC. Its primary hydroxylated metabolites, particularly 11-OH-HHC, also contribute to its overall pharmacological profile. The distinct activities of the HHC epimers highlight the importance of stereochemistry in cannabinoid pharmacology. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of HHC and its metabolites. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers in the field of cannabinoid science and drug development.

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Origin of the Different Binding Affinities of (9R)- and (9S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors. | Semantic Scholar [semanticscholar.org]

- 4. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Emergence of 8(S)-hydroxy-9(S)-HHC as a Key Urinary Metabolite of Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, has seen a rapid emergence in consumer markets, necessitating a thorough understanding of its metabolic fate for clinical, forensic, and drug development purposes. This technical guide provides an in-depth analysis of 8(S)-hydroxy-9(S)-HHC, a significant urinary metabolite of HHC. We consolidate current research findings on its metabolic pathway, present detailed experimental protocols for its detection and quantification in urine, and discuss the synthesis of the necessary analytical standards. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge and methodologies required to accurately study and monitor HHC consumption and its metabolic byproducts.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that has recently gained popularity as a legal alternative to cannabis in various regions. Understanding its metabolism is crucial for developing reliable methods for detecting its use, assessing its pharmacological and toxicological profiles, and ensuring consumer safety. Like THC, HHC undergoes extensive metabolism in the human body, primarily through oxidation and glucuronidation, before being excreted.[1] One of the key metabolic pathways involves the hydroxylation of the HHC molecule. This guide focuses specifically on 8(S)-hydroxy-9(S)-HHC, a stereoisomer of 8-hydroxy-HHC that has been identified as a urinary metabolite of 9(S)-HHC.[2][3]

Metabolic Pathway of HHC to 8(S)-hydroxy-9(S)-HHC

The biotransformation of HHC is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[4] The formation of hydroxylated metabolites, including 8-hydroxy-HHC, is a critical step in Phase I metabolism.

Enzymatic Hydroxylation

The hydroxylation of the 9(S)-HHC epimer at the C8 position leads to the formation of 8(S)-hydroxy-9(S)-HHC. The primary enzymes implicated in the metabolism of HHC are CYP3A4, CYP2C9, and CYP2C19, which are also responsible for the metabolism of THC.[4] The stereoselectivity of these enzymes likely plays a role in the specific formation of the 8(S), 9(S) stereoisomer from the 9(S)-HHC parent compound.

Phase II Conjugation

Following hydroxylation, the resulting 8(S)-hydroxy-9(S)-HHC can undergo Phase II metabolism, where it is conjugated with glucuronic acid to form a more water-soluble glucuronide. This conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs), facilitates its renal excretion. The majority of HHC metabolites are found in urine as glucuronide conjugates.[5]

Below is a diagram illustrating the proposed metabolic pathway.

Experimental Protocols

Accurate detection and quantification of 8(S)-hydroxy-9(S)-HHC in urine are essential for metabolism studies and forensic analysis. The following sections detail the key experimental procedures.

Synthesis of 8(S)-hydroxy-9(S)-HHC Analytical Standard

The availability of a certified reference standard is critical for the accurate identification and quantification of 8(S)-hydroxy-9(S)-HHC. While commercially available from suppliers like Cayman Chemical, understanding its synthesis provides valuable context.[6]

The synthesis of 8-hydroxy-HHC stereoisomers is typically achieved through the hydroxylation of HHC.[4] This process can be performed using either enzymatic or chemical catalysis.[4] The choice of synthetic method can influence the resulting stereoisomeric ratio.[4] For the specific synthesis of 8(S)-hydroxy-9(S)-HHC, a stereoselective synthesis or chiral separation method would be required to isolate the desired isomer from a mixture. A general approach involves:

-

Starting Material: 9(S)-HHC.

-

Hydroxylation: Reaction with a hydroxylating agent, potentially a peroxide or a specific oxidizing enzyme, under controlled conditions to favor hydroxylation at the C8 position.

-

Purification: The reaction mixture is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the 8-hydroxy-HHC fraction.

-

Chiral Separation: If the synthesis is not stereospecific, the resulting mixture of 8-hydroxy-HHC stereoisomers is separated using a chiral stationary phase in HPLC to obtain pure 8(S)-hydroxy-9(S)-HHC.

-

Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

Urinary Sample Preparation

As most urinary metabolites of HHC are present as glucuronides, a hydrolysis step is necessary to cleave the glucuronic acid moiety prior to extraction and analysis.

Enzymatic Hydrolysis of Urine Samples:

-

To 1 mL of urine, add an internal standard solution.

-

Add a buffer solution to adjust the pH to the optimal range for the β-glucuronidase enzyme (typically pH 5-7).

-

Add β-glucuronidase from Helix pomatia or a recombinant source.

-

Incubate the mixture at a specified temperature (e.g., 60°C) for a designated time (e.g., 2 hours).[7]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:

The QuEChERS method is a streamlined approach for sample cleanup.

-

To the hydrolyzed urine sample, add acetonitrile (B52724) and a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride).[8]

-

Vortex the mixture vigorously for a few minutes to facilitate the partitioning of the analytes into the acetonitrile layer.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the upper acetonitrile layer to a clean tube for further analysis.

Analytical Methodologies

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of HHC metabolites.

3.3.1. GC-MS/MS Analysis

A validated GC-MS/MS method has been developed for the quantification of several HHC metabolites, including 8(S)OH-9(S)HHC.[7]

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

-

Column: An HP-5ms column (30 m, 0.25 mm x 0.25 µm) or similar.[7]

-

Derivatization: Prior to injection, the extracted analytes are often derivatized (e.g., with BSTFA with 1% TMCS) to improve their volatility and thermal stability.

-

Injection: Splitless injection mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

3.3.2. LC-MS/MS Analysis

LC-MS/MS offers the advantage of analyzing the metabolites without the need for derivatization.

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Column: A C18 or a chiral stationary phase column for separation of stereoisomers.[9]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.[10]

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.

Below is a diagram outlining the analytical workflow.

References

- 1. canntropy.com [canntropy.com]

- 2. canaturawholesale.com [canaturawholesale.com]

- 3. budsforbuddies.com [budsforbuddies.com]

- 4. hothousecucumber.com [hothousecucumber.com]

- 5. researchgate.net [researchgate.net]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of the QuEChERS procedure for analysis of Δ9-tetrahydrocannabinol and its metabolites in authentic whole blood samples by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Preliminary In Vivo Studies of 8(S)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current state of in vivo research on 8(S)-hydroxy-9(S)-Hexahydrocannabinol (8(S)-OH-9(S)-HHC), a metabolite of 9(S)-Hexahydrocannabinol. Despite the growing interest in hexahydrocannabinol (B1216694) (HHC) and its derivatives, direct in vivo pharmacological studies on isolated 8(S)-OH-9(S)-HHC are exceptionally limited. This document synthesizes the available preliminary data, focusing on its metabolic fate and detection in biological matrices. To provide a broader context for future research, this paper also details the known in vivo effects of its parent compound, 9(S)-HHC, and outlines established experimental protocols for the evaluation of cannabinoid compounds. The included visualizations—data tables and Graphviz diagrams—illustrate the metabolic pathways of HHC and potential signaling cascades, serving as a foundational resource for researchers in the field.

Introduction to this compound

This compound is a phase I metabolite of 9(S)-Hexahydrocannabinol (9(S)-HHC), an epimer of the semi-synthetic cannabinoid hexahydrocannabinol. HHC is structurally similar to delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. The metabolism of HHC is complex, involving hydroxylation at various positions, primarily by cytochrome P450 enzymes in the liver.[1] The formation of hydroxylated metabolites, such as 8-OH-HHC, is a critical step in understanding the complete pharmacological and toxicological profile of HHC.

The stereochemistry of HHC and its metabolites is a crucial determinant of their biological activity. HHC typically exists as a mixture of two epimers: 9(R)-HHC and 9(S)-HHC.[2] In vivo and in vitro studies have demonstrated that 9(R)-HHC possesses significantly greater cannabimimetic activity than 9(S)-HHC.[2][3] Consequently, the metabolites of each epimer, including 8(S)-OH-9(S)-HHC, are of significant interest to researchers.

In Vivo Pharmacokinetic Data

Direct in vivo studies on the pharmacokinetics of isolated 8(S)-OH-9(S)-HHC have not been published. The available data is derived from studies analyzing biological samples following the administration of a mixture of HHC epimers.

A preliminary study involving human volunteers who smoked a 1:1 mixture of 9(R)-HHC and 9(S)-HHC provided initial insights into the disposition of their metabolites.[4] Notably, 8(S)-OH-9(S)-HHC was detected exclusively in urine samples, whereas it was absent in blood.[4] This suggests that 8(S)-OH-9(S)-HHC may be a minor metabolite, or it is rapidly cleared from the bloodstream and excreted via the kidneys.

The total accumulation of 8(S)OH-9(S) HHC in urine was found to be negligible compared to its 8(R)OH-9(R) HHC counterpart.[4]

Table 1: Urinary Accumulation of HHC Metabolites

| Metabolite | Total Accumulation (ng) in Urine (over 6 hours) |

| 8(R)OH-9(R) HHC | 60,599 |

| 8(S)OH-9(S) HHC | 1,512 |

Data sourced from a preliminary study on human volunteers after smoking 25 mg of a 9(R)-HHC:9(S)-HHC mixture.[4]

In Vivo Pharmacodynamics: A Focus on Parent Compounds

Due to the absence of direct in vivo pharmacological data for 8(S)-OH-9(S)-HHC, this section will focus on the known effects of its parent compound, 9(S)-HHC, to provide a comparative context.

In vivo studies in mice, often employing the "cannabinoid tetrad" (a series of tests measuring hypolocomotion, catalepsy, analgesia, and hypothermia), have consistently shown that 9(S)-HHC has significantly lower cannabimimetic activity compared to 9(R)-HHC and Δ⁹-THC.[2] In some studies, the 9(S)-epimer was found to be completely inactive at high doses.[4]